[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine
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Overview
Description
[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-amino-1H-pyrazole with 2-chloro-3,3-dimethylbutan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazolopyrimidines with new functional groups.
Scientific Research Applications
[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [2-(Propan-2-YL)pyrazolo[3,4-B]pyridine]methanamine
- [2-(Propan-2-YL)pyrazolo[4,3-C]pyrimidine]methanamine
- [2-(Propan-2-YL)pyrazolo[3,4-D]pyrimidine]methanamine
Uniqueness
[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N4 |
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Molecular Weight |
190.25 g/mol |
IUPAC Name |
(2-propan-2-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N4/c1-7(2)9-8(6-11)10-12-4-3-5-14(10)13-9/h3-5,7H,6,11H2,1-2H3 |
InChI Key |
KHOGWDQBVXGOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CC=NC2=C1CN |
Origin of Product |
United States |
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